Comprehensive 1H and 13C NMR Spectral Analysis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride
Comprehensive 1H and 13C NMR Spectral Analysis of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride
As a Senior Application Scientist in structural elucidation, I approach the nuclear magnetic resonance (NMR) characterization of halogenated sulfonyl chlorides not merely as a data-collection exercise, but as a rigorous validation of molecular electronic environments. 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride (CAS: 67475-57-4)[1] is a critical building block in medicinal chemistry and drug development. Its unique substitution pattern provides a fascinating case study in competing electronic effects and heteronuclear spin-spin coupling.
This technical guide provides an in-depth analysis of the predicted 1H and 13C NMR spectral data for this compound, grounded in empirical additivity rules, alongside a field-proven experimental protocol for accurate spectral acquisition.
Structural Elucidation: Theoretical Basis & Causality
The chemical shifts of the aromatic protons and carbons in 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride are dictated by the interplay of three distinct functional groups on the benzene ring:
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Sulfonyl Chloride (-SO₂Cl) at C-1: This group is strongly electron-withdrawing via both inductive (-I) and mesomeric (-M) effects. It heavily deshields the ortho (C-6) and para (C-4) positions, shifting their resonance to higher frequencies.
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Ethoxy (-OCH₂CH₃) at C-2: The oxygen atom is highly electronegative (-I), but it donates electron density into the ring via resonance (+M). The resonance effect dominates at the ortho (C-3) and para (C-5) positions, shielding these nuclei.
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Fluoro (-F) at C-5: Fluorine is the most electronegative element (-I), causing massive deshielding at the ipso carbon (C-5). However, like oxygen, it donates electron density via resonance (+M), shielding the ortho (C-4, C-6) and para (C-2) positions[2].
Understanding this causality is critical. The final chemical shifts are a vector sum of these competing electronic forces. Furthermore, the 100% natural abundance of the spin-½ ¹⁹F nucleus introduces complex heteronuclear scalar coupling (J_HF and J_CF) that must be accounted for during spectral interpretation.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound is characterized by the aliphatic signals of the ethoxy group and a highly coupled three-spin aromatic system (H-3, H-4, H-6). Because fluorine is NMR-active, every aromatic proton will exhibit additional splitting.
Table 1: ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |
| H-3 | 7.15 | dd | ³J_HH = 9.0, ⁴J_HF = 4.0 | 1H | Aromatic CH (ortho to OEt) |
| H-4 | 7.34 | ddd | ³J_HH = 9.0, ³J_HF = 8.0, ⁴J_HH = 3.0 | 1H | Aromatic CH (ortho to F) |
| H-6 | 7.72 | dd | ³J_HF = 8.0, ⁴J_HH = 3.0 | 1H | Aromatic CH (ortho to SO₂Cl) |
| -CH₂- | 4.20 | q | ³J_HH = 7.0 | 2H | Ethoxy methylene |
| -CH₃ | 1.45 | t | ³J_HH = 7.0 | 3H | Ethoxy methyl |
Mechanistic Insights:
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H-6 Deshielding: H-6 resonates furthest downfield (7.72 ppm) because it sits ortho to the strongly electron-withdrawing -SO₂Cl group. It appears as a doublet of doublets due to coupling with the adjacent fluorine (³J_HF ≈ 8.0 Hz) and meta-coupling with H-4 (⁴J_HH ≈ 3.0 Hz).
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The H-4 "ddd" Multiplet: H-4 is the most complex signal. It couples strongly with H-3 (³J_HH ≈ 9.0 Hz) and the adjacent fluorine (³J_HF ≈ 8.0 Hz), while also exhibiting fine meta-coupling with H-6.
Spin-spin coupling network illustrating 19F-1H and 1H-1H scalar interactions.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum requires careful analysis due to the massive ¹³C-¹⁹F heteronuclear coupling. Unlike protons, carbon signals split by fluorine can have coupling constants exceeding 240 Hz, which can easily be mistaken for separate peaks if the analyst is not vigilant.
Table 2: ¹³C NMR Chemical Shifts and ¹⁹F Coupling (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J_CF, Hz) | Assignment |
| C-1 | 130.3 | d | ³J_CF = 8.0 | Quaternary C (SO₂Cl) |
| C-2 | 152.4 | d | ⁴J_CF = 2.0 | Quaternary C (OEt) |
| C-3 | 116.3 | d | ³J_CF = 8.0 | Aromatic CH |
| C-4 | 121.9 | d | ²J_CF = 23.0 | Aromatic CH |
| C-5 | 156.6 | d | ¹J_CF = 245.0 | Quaternary C (F) |
| C-6 | 114.7 | d | ²J_CF = 24.0 | Aromatic CH |
| -CH₂- | 66.0 | s | - | Ethoxy methylene |
| -CH₃ | 14.5 | s | - | Ethoxy methyl |
Mechanistic Insights:
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The ¹J_CF Coupling: C-5 exhibits a massive doublet splitting (¹J_CF ≈ 245 Hz) due to the direct bond to fluorine. This is a hallmark of fluorinated aromatics.
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Through-Bond Attenuation: The coupling constant attenuates predictably as the number of bonds increases: ²J_CF (23-24 Hz) > ³J_CF (8 Hz) > ⁴J_CF (2 Hz).
Experimental Protocols & Workflows
To achieve a self-validating system where the data inherently proves its own accuracy, the following standardized protocol must be strictly adhered to.
Step-by-Step Methodology
Step 1: Sample Preparation
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Weigh exactly 20 mg (for ¹H) or 80 mg (for ¹³C) of 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride[3].
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is selected because the compound is non-polar and lacks exchangeable protons. TMS provides a reliable 0.00 ppm internal reference, ensuring chemical shift accuracy across different magnetic fields.
Step 2: Instrument Calibration and Shimming
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Transfer the homogenous solution to a high-precision 5 mm NMR tube.
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Insert into a 400 MHz or 600 MHz NMR spectrometer.
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Execute automated gradient shimming (e.g., TopShim) to optimize the Z-gradients.
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Causality: Perfect magnetic field homogeneity is non-negotiable. Poor shimming will artificially broaden the lines, masking the critical fine structure (e.g., the 3.0 Hz ⁴J_HH coupling on H-4).
Step 3: Data Acquisition Parameters
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¹H NMR: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 s, acquisition time (AQ) to 3.0 s, and number of scans (NS) to 16.
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¹³C NMR: Utilize a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 s, AQ to 1.5 s, and NS to 1024.
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Causality: A longer D1 in ¹³C NMR is mandatory because quaternary carbons (C-1, C-2, C-5) lack attached protons, resulting in significantly longer longitudinal relaxation times (T1). Failing to extend D1 will result in the complete loss of the C-1, C-2, and C-5 signals.
Step 4: Signal Processing
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Apply a Fourier Transform (FT) with a line broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C.
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Perform rigorous zero-order and first-order phase correction, followed by baseline correction (e.g., Whittaker Smoother) to ensure accurate multiplet integration.
Standardized NMR sample preparation and acquisition workflow for fluorinated aromatics.
References
- AiFChem. "2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride - CAS 67475-57-4". AiFChem Product Database, 2025.
- BLD Pharm. "67475-57-4 | 2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride". BLD Pharm Catalog, 2025.
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Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data". Springer, 4th Edition. URL: [Link]
- EvitaChem. "2-Ethoxy-5-fluorobenzene-1-sulfonyl chloride Inventory". EvitaChem Database, 2025.
